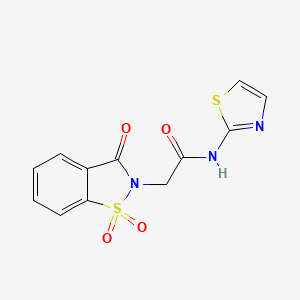

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide

Description

This compound features a benzothiazole core modified with a 1,1-dioxido-3-oxo group, linked via an acetamide bridge to a 1,3-thiazol-2-yl substituent. The benzothiazole moiety is known for its pharmacological relevance, particularly in anti-inflammatory and antimicrobial applications, while the thiazole ring enhances binding affinity to biological targets through hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

N-(1,3-thiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O4S2/c16-10(14-12-13-5-6-20-12)7-15-11(17)8-3-1-2-4-9(8)21(15,18)19/h1-6H,7H2,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCODNUBHFVCSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide” typically involves the following steps:

Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound under acidic conditions.

Oxidation: The benzothiazole core is then oxidized to introduce the dioxido and oxo groups.

Acetamide Formation: The final step involves the reaction of the oxidized benzothiazole with 2-aminothiazole and acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and easy purification.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo further oxidation reactions, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the functional groups, leading to different derivatives.

Substitution: Various substitution reactions can be performed on the benzothiazole or thiazole rings to introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

Chemistry

Catalysis: Benzothiazole derivatives are often used as ligands in catalytic reactions.

Materials Science: These compounds can be used in the development of organic semiconductors and other advanced materials.

Biology

Antimicrobial Agents: Many benzothiazole derivatives exhibit antimicrobial activity and are studied for potential use in treating infections.

Enzyme Inhibitors: These compounds can act as inhibitors of various enzymes, making them useful in biochemical research.

Medicine

Anticancer Agents: Some benzothiazole derivatives have shown promise as anticancer agents due to their ability to interfere with cell proliferation.

Anti-inflammatory Agents: These compounds can also exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Industry

Dyes and Pigments: Benzothiazole derivatives are used in the production of dyes and pigments due to their vibrant colors and stability.

Corrosion Inhibitors: These compounds can be used to protect metals from corrosion in industrial applications.

Mechanism of Action

The mechanism of action of “2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Key Observations :

- Thiazol-2-yl vs. Phenyl Derivatives : The target compound’s thiazole substituent may improve solubility and target binding compared to phenyl analogs, which prioritize lipophilicity .

- Electron-Withdrawing Groups : Trifluoromethyl and chloro substituents enhance stability but reduce solubility, making them suitable for hydrophobic targets .

- Hydroxyl Group : The 4-hydroxyphenyl analog’s H-bonding capacity correlates with crystallographic data showing intermolecular stabilization .

Biological Activity

The compound 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide , also known as a benzothiazole derivative, has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and recent research findings.

- Molecular Formula : C9H8N2O4S

- Molecular Weight : 240.24 g/mol

- CAS Number : 30763-03-2

Biological Activity Overview

Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound in focus has shown promise in various studies.

Antimicrobial Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, the compound was evaluated against Mycobacterium tuberculosis, where it demonstrated notable inhibitory concentrations compared to standard drugs.

| Compound | MIC (μg/mL) | Inhibition (%) |

|---|---|---|

| 7a | 250 | 98 |

| 7g | 100 | 99 |

These findings suggest that compounds like 7a and 7g possess superior activity compared to traditional treatments such as isoniazid (INH) .

The mechanism by which benzothiazole derivatives exert their effects often involves the inhibition of key enzymes or pathways in target organisms. For example, docking studies have shown that these compounds can bind effectively to the DprE1 protein of M. tuberculosis, suggesting a potential target for therapeutic intervention .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Synthesis and Evaluation : A study synthesized various benzothiazole derivatives and evaluated their anti-tubercular activity. The synthesized compounds were tested using the L–J agar method for susceptibility against M. tuberculosis H37Rv .

- Pharmacokinetics : Compounds derived from benzothiazole were assessed for their pharmacokinetic profiles, revealing good bioavailability (>52%) when administered orally .

- Anti-inflammatory Properties : Benzothiazole derivatives have also been explored for their anti-inflammatory effects by inhibiting COX enzymes, which play a crucial role in inflammation .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide?

The compound is typically synthesized via coupling reactions. A validated method involves:

- Reacting 1,2-benzothiazol-3(2H)-one-1,1-dioxide derivatives with bromoacetyl chloride to form the acetamide intermediate.

- Subsequent coupling with 2-aminothiazole using carbodiimide reagents (e.g., EDC·HCl) in dichloromethane under reflux, followed by purification via recrystallization (methanol/acetone) .

- Key parameters: Temperature (273 K for coupling), stoichiometric control of reagents, and pH adjustments during workup to minimize side products.

Q. How should researchers characterize the compound’s purity and structural integrity?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95% recommended for biological assays) .

- NMR : Analyze and spectra to confirm the benzothiazole-dioxide (δ 7.5–8.2 ppm for aromatic protons) and thiazole-acetamide (δ 4.2–4.5 ppm for CH) moieties .

- Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak at m/z 344.08 (M+H) .

Q. What initial biological screening assays are appropriate for this compound?

- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase (COX) or kinases, given structural analogs’ anti-inflammatory and kinase-modulating properties .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s tautomeric forms?

- Data Collection : Use a single crystal (0.2 × 0.1 × 0.1 mm) with Mo-Kα radiation (λ = 0.71073 Å) at 123 K to minimize thermal motion .

- Refinement : Apply SHELXL-97 for structure solution, focusing on the benzothiazole-dioxide ring’s geometry (bond angles: C-S-O ≈ 105–110°) and hydrogen-bonding networks (e.g., N–H⋯N interactions between thiazole and acetamide groups) .

- Validation : Compare experimental bond lengths with DFT-optimized models to confirm the 1,1-dioxide configuration over alternative tautomers .

Q. How can conflicting bioactivity data be addressed in structure-activity relationship (SAR) studies?

- Comparative Analysis : Synthesize analogs (e.g., replacing the thiazole with oxazole or varying substituents on the benzothiazole ring) and test in parallel assays .

- Statistical Modeling : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity trends .

- Mechanistic Probes : Employ -NMR or fluorescence quenching to assess target binding specificity if off-target effects are suspected .

Q. What strategies optimize synthetic yield while minimizing toxic byproducts?

- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) in coupling steps to reduce environmental impact .

- Catalysis : Screen Pd/C or Ni catalysts for Suzuki-Miyaura cross-coupling to attach aryl groups to the thiazole ring, improving atom economy .

- Byproduct Analysis : Use LC-MS to identify and quantify impurities (e.g., unreacted 2-aminothiazole) for process refinement .

Q. How can computational methods predict the compound’s metabolic stability?

- Docking Studies : Simulate interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6) using AutoDock Vina to identify metabolic hotspots (e.g., oxidation at the thiazole sulfur) .

- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability of the acetamide linker .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (LogP ≈ 2.1) and plasma protein binding (>90%) based on structural descriptors .

Data Analysis and Contradictions

Q. How should researchers interpret discrepancies in reported biological activity across analogs?

- Structural Clustering : Group compounds by substituent position (e.g., para- vs. ortho-substituted benzothiazoles) to identify positional effects on activity .

- Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., 72-h incubation for cytotoxicity assays) to control for protocol variability .

- Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify consensus targets and outliers .

Q. What experimental controls are critical in validating the compound’s mechanism of action?

- Negative Controls : Include inactive analogs (e.g., N-methylated acetamide) to confirm target engagement specificity .

- Knockout Models : Use CRISPR-edited cell lines (e.g., COX-2 knockout) to isolate pathways affected by the compound .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) to rule out nonspecific interactions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.